Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Compounds with carbamoyl groups are often involved in biological systems and pharmaceuticals . They can be part of larger molecules, such as peptides, or they can be the primary functional group in a molecule .
Synthesis Analysis
The synthesis of carbamoyl-containing compounds can involve various methods. One common method is the reaction of an amine with a carboxylic acid or its derivative to form a carbamoyl group .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The structure can provide insights into the compound’s properties and reactivity .Chemical Reactions Analysis
Carbamoyl groups can participate in various chemical reactions. For example, they can undergo decarboxylation to generate carbamoyl radicals . These radicals can then engage in diverse radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include solubility, stability, reactivity, and others .Scientific Research Applications
Antimicrobial Activity
Synthesis and Antimicrobial Applications Methyl 5-(carbamoylmethoxy)-2-methyl-1-benzofuran-3-carboxylate and its derivatives have been explored for their antimicrobial properties. Krawiecka et al. (2012) synthesized halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, testing them for antimicrobial activity against various bacteria and yeasts. Their research indicated potential antimicrobial applications of these compounds Krawiecka et al., 2012.
Antitubercular Activity Bodke et al. (2017) investigated novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives, including a focus on their antitubercular activity. Their findings contribute to understanding the potential role of benzofuran derivatives in treating tuberculosis Bodke et al., 2017.
Enzyme Inhibition
Anticholinesterase Activity Research by Luo et al. (2005) involved the synthesis of novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, derived from benzofuran compounds. These compounds showed potent inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential use in treating diseases related to enzyme dysfunction Luo et al., 2005.
Cancer Research
Antiproliferative Activity Ma et al. (2017) discovered new compounds from Daphniphyllum macropodum, including methyl (E)-6-hydroxy-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-3-carboxylate, showing significant antiproliferative activity on human NSCLC A549 and H460 cell lines. This research opens avenues for exploring benzofuran derivatives in cancer treatment Ma et al., 2017.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-7-12(13(16)17-2)9-5-8(18-6-11(14)15)3-4-10(9)19-7/h3-5H,6H2,1-2H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHVKJOGQICFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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